N,N-dimethyl-4-(piperazin-1-yl)benzenesulfonamide hydrochloride
Overview
Description
N,N-Dimethyl-4-(piperazin-1-yl)benzenesulfonamide hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzene ring substituted with a piperazine group and a sulfonamide group, and is further modified with two methyl groups and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(piperazin-1-yl)benzenesulfonamide hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 4-nitrobenzenesulfonyl chloride with piperazine to form 4-(piperazin-1-yl)benzenesulfonyl chloride. This intermediate is then subjected to N-methylation using methyl iodide to introduce the N,N-dimethyl groups. Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-(piperazin-1-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions, particularly at the piperazine nitrogen atoms, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Methyl iodide and other alkyl halides are used for N-methylation, while hydrochloric acid is used for the formation of the hydrochloride salt.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: N-methylated derivatives and hydrochloride salts.
Scientific Research Applications
N,N-Dimethyl-4-(piperazin-1-yl)benzenesulfonamide hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-(piperazin-1-yl)benzenesulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethyl-4-(piperazin-1-yl)benzenesulfonamide hydrochloride is similar to other compounds containing piperazine and sulfonamide groups. its unique combination of functional groups and structural features distinguishes it from these compounds. Some similar compounds include:
Piperazine derivatives: Compounds containing piperazine rings used in various pharmaceuticals.
Sulfonamide derivatives: Compounds with sulfonamide groups used in drug development.
Properties
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylbenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S.ClH/c1-14(2)18(16,17)12-5-3-11(4-6-12)15-9-7-13-8-10-15;/h3-6,13H,7-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGVYXWDRRKYPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671787 | |
Record name | N,N-Dimethyl-4-(piperazin-1-yl)benzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185307-88-3 | |
Record name | N,N-Dimethyl-4-(piperazin-1-yl)benzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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